2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate
CAS No.: 39874-62-9
Cat. No.: VC18411367
Molecular Formula: C59H108O7
Molecular Weight: 929.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39874-62-9 |
|---|---|
| Molecular Formula | C59H108O7 |
| Molecular Weight | 929.5 g/mol |
| IUPAC Name | [2-(hydroxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C59H108O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,60H,4-24,31-55H2,1-3H3/b28-25-,29-26+,30-27+ |
| Standard InChI Key | WOMIGYWYSKWGFG-UCTUUELPSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)CO |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate is a complex organic compound with a molecular formula of C59H108O7 and a molecular weight of 929.48 g/mol . It is also known by other names, including Pentaerythritol triooleate, and is identified by the CAS number 39874-62-9 . This compound is of interest in various industrial applications due to its unique chemical structure and properties.
Applications and Uses
While specific applications for 2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate are not widely documented, compounds with similar structures are often used in the production of lubricants, cosmetics, and pharmaceuticals due to their emollient and moisturizing properties. The presence of oleoyl groups, which are derived from oleic acid, suggests potential use in formulations requiring fatty acid derivatives .
Synthesis and Production
The synthesis of 2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate typically involves the esterification of pentaerythritol with oleic acid. This process requires careful control of reaction conditions to ensure the formation of the desired product with high purity .
Environmental and Safety Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume